Atr-IN-29

Description

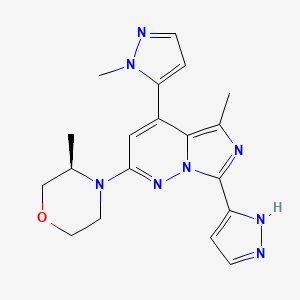

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22N8O |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(3R)-3-methyl-4-[5-methyl-4-(2-methylpyrazol-3-yl)-7-(1H-pyrazol-5-yl)imidazo[1,5-b]pyridazin-2-yl]morpholine |

InChI |

InChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-14(16-5-7-21-25(16)3)18-13(2)22-19(27(18)24-17)15-4-6-20-23-15/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,23)/t12-/m1/s1 |

InChI Key |

FPXIOEYTKFQDIU-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NN3C(=C(N=C3C4=CC=NN4)C)C(=C2)C5=CC=NN5C |

Canonical SMILES |

CC1COCCN1C2=NN3C(=C(N=C3C4=CC=NN4)C)C(=C2)C5=CC=NN5C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ATRN-119 in the DNA Damage Response

Disclaimer: No public data is available for a compound named "Atr-IN-29". This guide focuses on ATRN-119 , the lead clinical-stage ATR inhibitor developed by Atrin Pharmaceuticals, which is presumed to be the intended subject of inquiry. The information herein is synthesized from publicly available data, primarily from conference abstracts and company presentations, as detailed peer-reviewed publications with complete experimental protocols are not yet available.

Introduction

ATRN-119 is an orally bioavailable, highly specific, first-in-class macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintain genomic integrity.[1] Cancer cells, particularly those with underlying DNA repair defects or high levels of oncogene-induced replication stress, are often highly dependent on the ATR signaling pathway for survival.[2] This dependency creates a therapeutic window for ATR inhibitors like ATRN-119 to selectively target and kill cancer cells, a concept known as synthetic lethality.[3] This technical guide provides a comprehensive overview of the mechanism of action of ATRN-119, supported by available preclinical and clinical data, and outlines key experimental methodologies for its evaluation.

Core Mechanism of Action

ATRN-119 selectively targets and inhibits the kinase activity of ATR.[4] ATR is a serine/threonine protein kinase that is activated by single-stranded DNA (ssDNA), a common intermediate in various forms of DNA damage and replication stress.[1] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1).[4] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, stabilization of stalled replication forks, and promotion of DNA repair.[1]

By inhibiting ATR, ATRN-119 blocks the phosphorylation of CHK1 and other downstream targets.[4] This abrogation of the ATR-mediated checkpoint has several critical consequences for cancer cells:

-

Inhibition of DNA Damage Checkpoint Activation: ATRN-119 prevents the cell cycle from arresting in response to DNA damage, forcing cells with damaged DNA to proceed into mitosis.[4]

-

Disruption of DNA Repair: The inhibition of ATR signaling impairs the cell's ability to repair damaged DNA.[4]

-

Induction of Tumor Cell Apoptosis: The combination of unrepaired DNA damage and unchecked cell cycle progression leads to mitotic catastrophe and ultimately, programmed cell death (apoptosis) in cancer cells.[4]

Quantitative Data

The following tables summarize the available quantitative data on the preclinical activity of ATRN-119.

| Parameter | Value | Assay Type | Reference |

| In vitro ATR enzyme IC50 | 20 nM | Biochemical Kinase Assay | [5] |

| Cellular pCHK1 (Ser345) IC50 | 5 nM | Cellular Immunoassay | [5] |

| In vitro WEE1 IC50 | 2.2 nM | Biochemical Kinase Assay | [6] |

| Ovarian Cancer Cell Line Proliferation IC50 | 100-200 nM | Cell Viability Assay | [6] |

Table 1: In Vitro Potency of ATRN-119 and a related compound ATRN-W1051

| Kinase | Selectivity over ATR | Reference |

| ATM | >2000-fold | [5] |

| DNA-PK | >2000-fold | [5] |

| mTOR | >2000-fold | [5] |

Table 2: Kinase Selectivity Profile of ATRN-119

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway Inhibition by ATRN-119

Caption: ATRN-119 inhibits ATR kinase, blocking CHK1 activation and downstream DNA damage responses.

Experimental Workflow for Evaluating ATRN-119

Caption: A general workflow for the preclinical evaluation of ATRN-119.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize ATR inhibitors. Note that these are generalized methodologies and the specific protocols for ATRN-119 have not been publicly disclosed.

Western Blotting for Phospho-CHK1 (Ser345)

This assay is used to quantify the inhibition of ATR kinase activity in cells.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa or a relevant DDR-deficient line) in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of ATRN-119 for 1-2 hours.

-

Induce DNA damage by adding a DNA-damaging agent (e.g., 2 mM hydroxyurea for 4 hours or UV irradiation) to activate the ATR pathway.

-

Include untreated and vehicle-treated (DMSO) controls.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence imager.

-

Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Immunofluorescence for γH2AX Foci

This method visualizes DNA double-strand breaks, which increase when ATR is inhibited, leading to replication fork collapse.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 12-well plate.

-

Treat cells with ATRN-119 and/or a DNA-damaging agent as described for Western blotting.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 1 hour.

-

Incubate with a primary antibody against γH2AX (Ser139) in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Wash three times with PBST.

-

Mount coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in foci number indicates increased DNA damage.

-

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of ATRN-119 on cell cycle progression, particularly the abrogation of DNA damage-induced checkpoints.

-

Cell Preparation and Treatment:

-

Seed cells in 6-well plates and treat with ATRN-119 and/or a DNA-damaging agent.

-

Collect both adherent and floating cells.

-

Wash cells with PBS.

-

-

Fixation and Staining:

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store at -20°C for at least 2 hours (or up to several weeks).

-

Centrifuge to pellet the cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases. Abrogation of the S or G2/M checkpoint will be evident by a decrease in the percentage of cells in these phases after DNA damage in the presence of ATRN-119, compared to damage alone.

-

Conclusion

ATRN-119 is a potent and highly selective ATR inhibitor that targets the DNA damage response in cancer cells. Its mechanism of action, centered on the inhibition of the ATR-CHK1 signaling axis, leads to increased replication stress, abrogation of cell cycle checkpoints, and ultimately, cancer cell death. Preclinical data suggest a favorable efficacy and safety profile, particularly a lack of the hematological toxicities that have been a challenge for other ATR inhibitors. The ongoing clinical development of ATRN-119 will further elucidate its therapeutic potential for patients with cancers harboring DDR deficiencies.

References

- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ATR and Chk1 kinases for cancer treatment: A new model for new (and old) drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combining ATR suppression with oncogenic Ras synergistically increases genomic instability, causing synthetic lethality or tumorigenesis in a dosage-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual blockade of BRD4 and ATR/WEE1 pathways exploits ARID1A loss in clear cell ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Discovery and Synthesis of Atr-IN-29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-29 is a highly potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). With an IC50 of 1 nM, this compound presents a significant tool for researchers studying cancer biology and developing novel therapeutics that exploit synthetic lethality in tumors with specific DNA repair deficiencies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Discovery and Core Structure

This compound was identified through research focused on developing novel kinase inhibitors for cancer therapy. Its chemical structure is based on an imidazo[1,5-b]pyridazine core. The systematic name for this compound is (S)-2-((6-(3-methylmorpholino)-8-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-2-yl)amino)propan-1-ol, and its discovery is detailed in patent WO2022135560A1.

Mechanism of Action: ATR Signaling Pathway

ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which is a common intermediate during DNA replication stress and various forms of DNA damage. Upon activation, ATR initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1). This abrogation of the DDR pathway in cancer cells, which often have a high degree of replication stress and a dependency on the ATR pathway for survival, leads to genomic instability and ultimately, cell death.

Preliminary In Vitro Profile of Atr-IN-29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Atr-IN-29, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The data presented herein is based on publicly available information, with experimental protocols detailed based on established methodologies in the field.

Core Efficacy and Potency Data

This compound has demonstrated significant potency in both biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| ATR Kinase | 1 |

IC50: The half maximal inhibitory concentration.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 156.70 |

| HCC1806 | Triple-Negative Breast Cancer | 38.81 |

| HCT116 | Colorectal Carcinoma | 22.48 |

| OVCAR-3 | Ovarian Adenocarcinoma | 181.60 |

| NCI-H460 | Large Cell Lung Cancer | 19.02 |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 4-day incubation period.[1]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated.

References

An In-depth Technical Guide to Atr-IN-29: A Potent ATR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atr-IN-29 is a highly potent and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). With a half-maximal inhibitory concentration (IC50) of 1 nM against the ATR kinase, this compound demonstrates significant antiproliferative activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, supported by detailed experimental protocols and pathway visualizations to facilitate further research and development.

Chemical Structure and Properties

This compound is a substituted imidazo[1,5-b]pyridazine derivative. Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

Image Source: MedChemExpress[1]

Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | 8-((S)-3-(hydroxymethyl)morpholino)-6-(1-methyl-1H-pyrazol-4-yl)-[2][3][4]triazolo[4,3-b]pyridazine | Inferred from SMILES |

| Molecular Formula | C19H22N8O | [1] |

| Molecular Weight | 378.43 g/mol | [1] |

| CAS Number | 2761193-67-1 | [1] |

| SMILES | CC1=C2N(N=C(N3--INVALID-LINK--C)C=C2C4=CC=NN4C)C(C5=NNC=C5)=N1 | [1] |

| Solubility | Information not publicly available. | |

| Melting Point | Information not publicly available. | |

| Boiling Point | Information not publicly available. |

Synthesis

The synthesis of this compound is detailed in patent WO2022135560A1[1]. While the full patent text containing the specific reaction steps and conditions is not publicly available for direct reproduction here, the general synthesis of related imidazo[1,2-b]pyridazine and imidazo[1,5-b]pyridazine scaffolds often involves the condensation of a substituted aminopyridazine with an alpha-haloketone or a related electrophilic species. Further functionalization at various positions of the bicyclic core is then carried out to yield the final product.

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of ATR kinase. ATR is a key apical kinase in the DNA damage response pathway, which is activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress.

Upon activation, ATR phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, this compound disrupts these critical cellular processes, leading to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, particularly in cancer cells that often exhibit high levels of replication stress.

ATR Signaling Pathway and Inhibition by this compound:

Caption: ATR signaling pathway and the inhibitory action of this compound.

Biological Activity

In Vitro Activity

This compound is a highly potent inhibitor of ATR kinase with an IC50 of 1 nM [1]. It exhibits significant antiproliferative effects across various human cancer cell lines.

Antiproliferative Activity of this compound:

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 156.70 |

| HCC1806 | Breast Carcinoma | 38.81 |

| HCT116 | Colorectal Carcinoma | 22.48 |

| OVCAR-3 | Ovarian Adenocarcinoma | 181.60 |

| NCI-H460 | Large Cell Lung Cancer | 19.02 |

| Data from MedChemExpress, referencing patent WO2022135560A1[1]. Cells were treated for 4 days. |

In Vivo Activity

Pharmacokinetic studies in CD-1 (ICR) mice have demonstrated that this compound is orally bioavailable.

Pharmacokinetic Parameters of this compound in Mice:

| Parameter | Value | Units |

| Dose | 10 | mg/kg (p.o.) |

| t1/2 (Half-life) | 1.64 | h |

| Cmax (Max. Concentration) | 9343 | ng/mL |

| AUC0-t (Area Under the Curve) | 98507 | ng·h/mL |

| AUC0-inf (Area Under the Curve, extrapolated) | 98517 | ng·h/mL |

| Data from MedChemExpress, referencing patent WO2022135560A1[1]. |

Experimental Protocols

The following are generalized protocols for the key experiments cited. The specific details of the protocols used to generate the data for this compound are contained within patent WO2022135560A1[1].

ATR Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of ATR kinase.

Workflow for ATR Kinase Inhibition Assay:

Caption: Generalized workflow for an in vitro ATR kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT). Dilute recombinant human ATR kinase and a suitable substrate (e.g., a fusion protein of Glutathione S-transferase and p53) in the kinase buffer. Prepare a solution of ATP.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase buffer.

-

Assay Procedure:

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

-

Add the ATR kinase and substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

-

Detection: Detect the level of substrate phosphorylation using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Workflow for Cell Proliferation Assay:

References

The Potent and Orally Active ATR Kinase Inhibitor: Atr-IN-29

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atr-IN-29 is a novel, potent, and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability. In many cancers, tumor cells exhibit increased reliance on the ATR signaling pathway for survival, making it a promising target for therapeutic intervention. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols and an exploration of the relevant signaling pathways.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent inhibition of ATR kinase activity. This inhibition disrupts the cellular response to DNA damage and replication stress, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Activity

This compound has demonstrated significant antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for ATR kinase is a potent 1 nM.[1]

| Cell Line | Cancer Type | IC50 (nM)[1] |

| A549 | Lung Carcinoma | 156.70 |

| HCC1806 | Triple-Negative Breast Cancer | 38.81 |

| HCT116 | Colorectal Carcinoma | 22.48 |

| OVCAR-3 | Ovarian Adenocarcinoma | 181.60 |

| NCI-H460 | Large Cell Lung Cancer | 19.02 |

Pharmacokinetics

Pharmacokinetic studies in a murine model have demonstrated that this compound possesses favorable oral bioavailability and drug-like properties.

In Vivo Data (CD-1 (ICR) Mice)

A single oral dose of 10 mg/kg of this compound in CD-1 (ICR) mice yielded the following pharmacokinetic parameters:[1]

| Parameter | Value | Unit |

| t1/2 | 1.64 | h |

| Cmax | 9343 | ng/mL |

| AUC0-t | 98507 | ng·h/mL |

| AUC0-inf | 98517 | ng·h/mL |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

ATR Kinase Inhibition Assay

The potency of this compound against ATR kinase was likely determined using a biochemical assay. A typical protocol involves:

-

Reagents : Recombinant human ATR kinase, a suitable substrate (e.g., a peptide containing the phosphorylation motif), ATP, and the test compound (this compound).

-

Procedure :

-

The kinase, substrate, and varying concentrations of this compound are incubated in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, often using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.

-

-

Data Analysis : The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (IC50) Assay

The antiproliferative activity of this compound in cancer cell lines is determined using a cell viability assay, such as the MTT or CCK-8 assay.[2][3]

-

Cell Culture : Adherent cancer cell lines are cultured in appropriate media and conditions.

-

Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[2]

-

Drug Treatment : Cells are treated with a serial dilution of this compound for a specified period (e.g., 4 days).[1]

-

Viability Assessment :

-

Data Acquisition : The absorbance is measured using a microplate reader at the appropriate wavelength.[2][3]

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by non-linear regression analysis.

In Vivo Pharmacokinetic Study in Mice

To determine the pharmacokinetic profile of this compound, a study in mice is conducted.[4][5]

-

Animal Model : CD-1 (ICR) mice are used.[1]

-

Drug Administration : this compound is administered orally (p.o.) at a specific dose (e.g., 10 mg/kg).[1]

-

Sample Collection : Blood samples are collected at various time points post-administration via methods like submandibular or retro-orbital bleeding.[4]

-

Plasma Preparation : Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis : The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) using specialized software.

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

ATR is a master regulator of the DNA damage response. Upon activation by single-stranded DNA, which can arise from various forms of DNA damage and replication stress, ATR phosphorylates a multitude of substrates to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks.[6][7] A key downstream effector is Chk1.[6]

Pharmacokinetic Study Workflow

The workflow for a typical oral pharmacokinetic study in mice is depicted below.

Conclusion

This compound is a highly potent ATR kinase inhibitor with demonstrated in vitro anti-cancer activity and favorable oral pharmacokinetic properties in preclinical models. The data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for the treatment of cancers with a high reliance on the ATR pathway. The detailed protocols and pathway diagrams serve as valuable resources for researchers in the field of oncology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cell proliferation and drug half maximal inhibitory concentration (IC50) determination [bio-protocol.org]

- 4. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Testing of Atr-IN-29, a Novel ATR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for determining the solubility and stability of Atr-IN-29, a representative novel small molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase. Given that specific data for "this compound" is not publicly available, this document serves as a detailed framework of standard operating procedures and best practices for the preclinical characterization of such a compound. Adherence to these protocols is critical for ensuring data quality, reproducibility, and for making informed decisions throughout the drug development pipeline.[1][2][3]

Introduction: The Role of ATR in Oncology and the Importance of Physicochemical Profiling

Ataxia telangiectasia and Rad3-related (ATR) is a critical serine/threonine-specific protein kinase that functions as a master regulator of the DNA Damage Response (DDR).[4][5] It is activated by a broad spectrum of DNA lesions, particularly single-stranded DNA (ssDNA) that forms at stalled replication forks, and initiates a signaling cascade to arrest the cell cycle and facilitate DNA repair.[4][6] Many cancer cells exhibit high levels of replication stress and become heavily reliant on the ATR pathway for survival, making ATR a compelling therapeutic target.[5][7] Small molecule inhibitors targeting ATR are therefore a promising class of anti-cancer agents.[5][8]

The successful preclinical and clinical development of any new chemical entity, such as this compound, is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount among these, as they influence everything from the reliability of in vitro screening assays to in vivo pharmacokinetics, formulation design, and ultimately, the safety and efficacy of the final drug product.[9][10] This guide outlines the requisite experimental protocols to robustly characterize the solubility and stability profile of a novel ATR inhibitor.

The ATR Signaling Pathway

Understanding the biological context in which an inhibitor functions is crucial. The ATR signaling pathway is initiated by the recognition of ssDNA coated with Replication Protein A (RPA).[4] The ATR-ATRIP complex is recruited to these sites, leading to the activation of ATR's kinase activity.[4] Once active, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (Chk1) being a primary effector, to coordinate the cellular response to DNA damage and replication stress.[4]

Solubility Testing

Aqueous solubility is a critical determinant of a drug candidate's behavior. Poor solubility can lead to unreliable results in biological assays, challenges in developing suitable formulations for in vivo studies, and low oral bioavailability.[10] It is essential to measure both kinetic and thermodynamic solubility to gain a complete picture.

Data Presentation: Solubility of this compound

All quantitative solubility data should be summarized for clarity. The following table provides a template for presenting the results obtained from the protocols described below.

| Solvent/Buffer System | pH | Solubility Type | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline | 7.4 | Thermodynamic | Value | Value | Shake-Flask (HPLC-UV) |

| Phosphate Buffered Saline | 7.4 | Kinetic | Value | Value | Nephelometry |

| 0.1 M Phosphate Buffer | 6.5 | Thermodynamic | Value | Value | Shake-Flask (HPLC-UV) |

| 0.1 M Acetate Buffer | 5.0 | Thermodynamic | Value | Value | Shake-Flask (HPLC-UV) |

| Simulated Gastric Fluid (w/o pepsin) | 1.2 | Thermodynamic | Value | Value | Shake-Flask (HPLC-UV) |

| Dimethyl Sulfoxide (DMSO) | N/A | Apparent | >200,000 | >200 mM | Visual |

| Ethanol | N/A | Apparent | Value | Value | Shake-Flask (HPLC-UV) |

Experimental Protocols for Solubility Testing

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.

-

Preparation: Add an excess amount of solid this compound powder to a known volume (e.g., 1 mL) of the desired buffer or solvent in a glass vial. Ensure enough solid is added so that it remains undissolved at equilibrium.

-

Incubation: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Dilution & Quantitation: Dilute the supernatant with a suitable solvent (e.g., mobile phase) and quantify the concentration of dissolved this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Standard Curve: Compare the result to a standard curve of this compound prepared in the same analytical solvent to determine the concentration.

Kinetic solubility is a higher-throughput method useful in early discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Compound Addition: In a 96-well microplate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the aqueous buffer (e.g., 99-198 µL of PBS, pH 7.4).

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity of the solution in each well using a nephelometer, which detects light scattering from precipitated particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant light scattering (precipitation) is observed compared to a buffer-only control.

Stability Testing

Stability testing is mandated by regulatory agencies to establish a drug's shelf-life and to identify potential degradation products.[11][12] It involves both forced degradation (stress testing) and long-term studies under controlled storage conditions. A validated stability-indicating analytical method is the cornerstone of these studies.[13][14]

Development of a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from degradants, impurities, or excipients.[12] Reversed-phase HPLC with UV detection is the most common platform.[15]

-

Forced Degradation: Subject this compound to stress conditions (see Protocol 4.3.1) to generate degradation products.

-

Method Development: Develop an HPLC method (column, mobile phases, gradient, flow rate, detection wavelength) that achieves baseline separation between the parent this compound peak and all generated degradant peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is spectrally homogenous and free of co-eluting impurities.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Stability of this compound

Forced degradation and long-term stability data should be tabulated to track the loss of the active pharmaceutical ingredient (API) and the formation of impurities over time.

Forced Degradation Results:

| Stress Condition | Duration | % Assay of this compound Remaining | Total Impurities (%) | Major Degradant (RRT) |

| 0.1 M HCl | 24 hours | Value | Value | Value |

| 0.1 M NaOH | 2 hours | Value | Value | Value |

| 3% H₂O₂ | 24 hours | Value | Value | Value |

| Heat (80°C, solid) | 7 days | Value | Value | Value |

| Photolytic (ICH Q1B) | 1.2M lux hours | Value | Value | Value |

Long-Term Stability Results (Example: 25°C / 60% RH):

| Time Point | % Assay of this compound Remaining | Total Impurities (%) | Appearance |

| T = 0 | 100.0 | < 0.1 | White Powder |

| 3 Months | Value | Value | Conforms |

| 6 Months | Value | Value | Conforms |

| 12 Months | Value | Value | Conforms |

Experimental Protocols for Stability Testing

Forced degradation studies are performed to identify likely degradation pathways and to demonstrate the specificity of the analytical method.[14] A degradation of 5-20% is typically targeted.[14]

-

Hydrolytic Stability:

-

Acidic: Dissolve this compound in a solution of 0.1 M HCl.

-

Basic: Dissolve this compound in a solution of 0.1 M NaOH.

-

Neutral: Dissolve this compound in purified water.

-

Incubate samples at a controlled temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours). Neutralize samples before HPLC analysis.

-

-

Oxidative Stability: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature. Protect from light and analyze at various time points.

-

Photostability: Expose both solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[14] Analyze samples alongside a dark control.

-

Thermal Stability: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Analyze at set time points (e.g., 1, 3, 7 days).

These studies are performed on the drug substance to determine its retest period or shelf life.[11]

-

Sample Storage: Place accurately weighed samples of this compound in appropriate, sealed containers that mimic the proposed commercial packaging.

-

Storage Conditions: Store the samples in calibrated stability chambers set to standard ICH conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the assay of this compound and the levels of any degradation products. Also, perform tests for appearance and any other relevant physical properties.

References

- 1. ppd.com [ppd.com]

- 2. Preclinical development - Wikipedia [en.wikipedia.org]

- 3. Discovery and Preclinical Work - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress of ATR small molecule inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 7. Intrinsic ATR signaling shapes DNA end resection and suppresses toxic DNA-PKcs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of small-molecule ATR inhibitors for potential cancer treatment: a patent review from 2014 to present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. iris.hi.is [iris.hi.is]

- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 12. pharmatutor.org [pharmatutor.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

Unveiling Atr-IN-29: A Novel and Potent ATR Inhibitor for Cancer Therapy

A Technical Whitepaper for Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity. In response to DNA single-strand breaks and replication stress, ATR activates downstream effectors to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Many cancer cells exhibit a defective DDR and are highly reliant on the ATR pathway for survival, making ATR an attractive therapeutic target. A growing number of ATR inhibitors are in various stages of preclinical and clinical development. This document provides a detailed technical overview of Atr-IN-29, a novel and potent ATR inhibitor, summarizing its in vitro and in vivo activity and providing insights into its potential as a therapeutic agent.

Core Compound Data: this compound

This compound is an orally active and highly potent small molecule inhibitor of ATR kinase. The key identifying information and molecular properties of this compound are detailed below.

| Property | Value |

| CAS Number | 2761193-67-1 |

| Molecular Formula | C₁₉H₂₂N₈O |

| Molecular Weight | 378.43 g/mol |

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of this compound against ATR kinase and its antiproliferative effects on various human cancer cell lines have been characterized.

Table 1: ATR Kinase Inhibitory Potency

| Target | IC₅₀ (nM) |

| ATR Kinase | 1 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiproliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| NCI-H460 | Non-small cell lung cancer | 19.02 |

| HCT116 | Colorectal carcinoma | 22.48 |

| HCC1806 | Triple-negative breast cancer | 38.81 |

| A549 | Non-small cell lung cancer | 156.70 |

| OVCAR-3 | Ovarian adenocarcinoma | 181.60 |

The data indicates that this compound demonstrates potent antiproliferative activity across a range of cancer cell lines, with particular efficacy in lung, colorectal, and triple-negative breast cancers.

In Vivo Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in a murine model to assess its potential for systemic administration.

Table 3: Pharmacokinetic Parameters of this compound in CD-1 (ICR) Mice

| Parameter | Value |

| Dose | 10 mg/kg (oral) |

| t₁/₂ (h) | 1.64 |

| Cₘₐₓ (ng/mL) | 9343 |

| AUC₀-t (ng·h/mL) | 98507 |

| AUC₀-inf (ng·h/mL) | 98517 |

t₁/₂: Half-life; Cₘₐₓ: Maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity. These results suggest that this compound is orally bioavailable with good exposure in mice.

Experimental Protocols

The following sections detail the methodologies used to generate the presented data, as referenced from the source patent WO2022135560A1.[1]

ATR Kinase Inhibition Assay

The potency of this compound against ATR kinase was determined using a biochemical assay. The general steps for such an assay typically involve:

-

Reagents : Recombinant human ATR kinase, a suitable substrate (e.g., a peptide containing a phosphorylation site for ATR), ATP, and the test compound (this compound).

-

Procedure :

-

The test compound is serially diluted to various concentrations.

-

The recombinant ATR kinase is incubated with the substrate and ATP in the presence of the test compound or a vehicle control.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The extent of substrate phosphorylation is measured. This can be achieved through various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis : The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

The antiproliferative activity of this compound was assessed using a standard cell viability assay.

-

Cell Lines and Culture : The human cancer cell lines (A549, HCC1806, HCT116, OVCAR-3, and NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Procedure :

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the cells are treated with serial dilutions of this compound or a vehicle control.

-

The cells are incubated with the compound for a specified duration (in this case, 4 days).

-

After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

-

Data Analysis : The absorbance or luminescence signal, which is proportional to the number of viable cells, is measured. The percentage of cell growth inhibition is calculated for each concentration of the compound relative to the vehicle control. The IC₅₀ values are then determined from the dose-response curves.

In Vivo Pharmacokinetic Study

The pharmacokinetic profile of this compound was evaluated in CD-1 (ICR) mice.

-

Animals : Male or female CD-1 (ICR) mice are used for the study. The animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Procedure :

-

This compound is formulated in a suitable vehicle for oral administration.

-

A single oral dose (10 mg/kg) of the compound is administered to a cohort of mice.

-

Blood samples are collected from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma is separated from the blood samples by centrifugation.

-

-

Sample Analysis : The concentration of this compound in the plasma samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : The plasma concentration-time data is used to calculate the pharmacokinetic parameters, including t₁/₂, Cₘₐₓ, and AUC, using appropriate pharmacokinetic software.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental processes, the following diagrams are provided.

ATR Signaling Pathway

References

Atr-IN-29: A Technical Guide to On-Target Potency and Considerations for Off-Target Kinase Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-29 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). The inhibition of ATR is a promising therapeutic strategy in oncology, particularly in tumors with defects in other DDR pathways, such as those with ATM or p53 mutations. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its on-target potency and a discussion of its potential off-target effects in the context of kinase profiling. While extensive kinase selectivity data for this compound is not publicly available, this guide offers a framework for understanding its potential off-target profile by examining structurally related compounds and outlining the standard experimental protocols for such assessments.

On-Target Activity of this compound

This compound demonstrates high potency against its intended target, the ATR kinase.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical Assay | ATR Kinase | 1 |

| Antiproliferative Assay | A549 (Lung Carcinoma) | 156.70 |

| HCC1806 (Breast Carcinoma) | 38.81 | |

| HCT116 (Colorectal Carcinoma) | 22.48 | |

| OVCAR-3 (Ovarian Adenocarcinoma) | 181.60 | |

| NCI-H460 (Large Cell Lung Cancer) | 19.02 |

Data sourced from MedChemExpress, citing patent WO2022135560A1.

Off-Target Effects and Kinase Profiling

A comprehensive kinase selectivity profile for this compound is not currently available in the public domain. The patent application WO2022135560A1, cited as the primary source for this compound, does not contain a broad kinase panel screening data. However, based on the chemical scaffold of this compound, which is a substituted imidazo[1,5-b]pyridazine, we can infer potential off-target considerations and the importance of comprehensive profiling.

Inhibitors with the imidazo[1,2-b]pyridazine scaffold, a related chemical structure, have been shown to interact with other kinases. For instance, some have been identified as PIM kinase inhibitors, while others have shown activity against Tyk2 JH2. These findings underscore the necessity of a broad kinase screen to fully characterize the selectivity of any new inhibitor based on this scaffold.

For context, other clinical-stage ATR inhibitors have undergone extensive kinase profiling. For example, Berzosertib (VE-822) has been profiled against a large panel of kinases and has shown high selectivity for ATR. Similarly, the discovery of a dual FLT3/Aurora kinase inhibitor from an imidazo[4,5-b]pyridine series highlights the potential for this class of compounds to interact with multiple kinase targets.

To provide a comprehensive understanding of this compound's selectivity, a kinase panel screen, such as the DiscoverX KINOMEscan or a similar platform, would be required. The data from such a screen would be presented in a table format as shown below.

Table 2: Illustrative Kinase Selectivity Profile for an ATR Inhibitor (Hypothetical Data)

| Kinase | Percent of Control (%) @ 1 µM |

| ATR | <1 |

| ATM | >50 |

| DNA-PK | >50 |

| mTOR | >50 |

| PI3Kα | >50 |

| PIM1 | >50 |

| Aurora A | >50 |

| FLT3 | >50 |

| ... | ... |

This table is for illustrative purposes only and does not represent actual data for this compound. A lower "Percent of Control" value indicates stronger binding to the kinase.

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of ATR inhibitors like this compound.

Biochemical ATR Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on ATR kinase activity.

-

Reagents and Materials:

-

Recombinant human ATR/ATRIP complex.

-

GST-p53 as a substrate.

-

ATP.

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

This compound (or test compound) serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

384-well assay plates.

-

-

Procedure:

-

Add 2.5 µL of serially diluted this compound to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the ATR/ATRIP enzyme and the GST-p53 substrate.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

-

Cell-Based ATR Inhibition Assay (Phospho-Chk1)

This assay measures the inhibition of ATR signaling in a cellular context by quantifying the phosphorylation of its downstream target, Chk1.

-

Reagents and Materials:

-

Cancer cell line (e.g., HCT116).

-

Cell culture medium and supplements.

-

DNA damaging agent (e.g., Hydroxyurea or UV radiation).

-

This compound serially diluted in DMSO.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-GAPDH).

-

Secondary antibodies (HRP-conjugated).

-

Western blot reagents and equipment.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serially diluted this compound for 1-2 hours.

-

Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2 hours).

-

Wash the cells with PBS and lyse them.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash and incubate with secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the inhibition of Chk1 phosphorylation.

-

Kinase Selectivity Profiling (DiscoverX KINOMEscan®)

This is a binding assay that quantifies the interaction of a test compound with a large panel of kinases.

-

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

-

Procedure (abbreviated):

-

The test compound (this compound) is incubated with a panel of DNA-tagged kinases.

-

The kinase-compound mixtures are added to wells containing the immobilized ligand.

-

After an incubation period to allow for binding competition, the wells are washed to remove unbound components.

-

The amount of kinase bound to the immobilized ligand is quantified by qPCR.

-

Results are typically reported as "Percent of Control" (PoC), where the control is a DMSO-treated sample. A lower PoC indicates a stronger interaction between the compound and the kinase.

-

Visualizations

ATR Signaling Pathway

Caption: Simplified ATR signaling pathway upon DNA damage and the point of inhibition by this compound.

Kinase Profiling Experimental Workflow

Caption: A generalized workflow for kinase selectivity profiling using a competition binding assay.

Conclusion

This compound is a highly potent inhibitor of the ATR kinase, a key player in the DNA damage response. While its on-target activity is well-defined, a comprehensive off-target kinase profile is not yet publicly available. For a complete understanding of its selectivity and potential for off-target effects, a broad kinase panel screening is essential. The experimental protocols provided in this guide offer a standardized approach for the characterization of this compound and other novel ATR inhibitors. Further research and data disclosure are needed to fully elucidate the selectivity profile of this compound and its therapeutic potential.

An In-depth Technical Guide on the Role of ATR Inhibitors in Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Atr-IN-29" is not a recognized nomenclature in the peer-reviewed scientific literature for an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This guide will focus on the well-characterized role of ATR inhibitors in cell cycle arrest, using data from prominent examples such as Ceralasertib (AZD6738) and Berzosertib (VE-822) to illustrate the core principles and experimental methodologies.

Executive Summary

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a network of pathways crucial for maintaining genomic stability. In response to DNA damage and replication stress, ATR activates downstream signaling cascades that lead to cell cycle arrest, providing time for DNA repair. Due to the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased replication stress and defects in other DDR pathways, ATR inhibitors have emerged as a promising class of anti-cancer therapeutics. This guide provides a detailed overview of the mechanism by which ATR inhibitors induce cell cycle arrest, presents quantitative data on their efficacy, details key experimental protocols for their study, and visualizes the underlying biological and experimental frameworks.

The Core Role of ATR in Cell Cycle Regulation

ATR is a serine/threonine protein kinase that is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[1] Such structures are formed at stalled replication forks or during the processing of DNA double-strand breaks.[2] Once activated, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (CHK1) being a primary effector.[1]

The canonical ATR-CHK1 signaling pathway is central to the G2/M checkpoint.[3] Activated CHK1 phosphorylates and inactivates the CDC25 family of phosphatases.[1] This prevents the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1), the key driver of mitotic entry, thereby arresting cells in the G2 phase.[4] This G2 arrest is critical to prevent cells with damaged DNA from entering mitosis, which could otherwise lead to mitotic catastrophe and cell death.[5]

Mechanism of Action of ATR Inhibitors in Cell Cycle Arrest

ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, thereby preventing the phosphorylation of its downstream targets, including CHK1.[6] By inhibiting ATR, these compounds abrogate the G2/M checkpoint.[5] In cancer cells, which often have a defective G1 checkpoint and high levels of replication stress, the G2 checkpoint is a critical survival mechanism.[5]

Inhibition of ATR in DNA-damaged cells leads to the following key events:

-

Abrogation of G2/M Arrest: Cells are unable to halt the cell cycle in G2, leading to premature entry into mitosis despite the presence of DNA damage.[5][7]

-

Increased Genomic Instability: The forced mitotic entry with unrepaired DNA leads to chromosomal aberrations and the formation of micronuclei.

-

Induction of Apoptosis/Mitotic Catastrophe: The high level of genomic instability ultimately triggers programmed cell death.[8]

Quantitative Data on ATR Inhibitor Efficacy

The efficacy of ATR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for cell growth inhibition. This value can vary depending on the cancer cell line, its genetic background (e.g., p53 or ATM status), and the assay conditions.

Table 1: IC50 Values of Ceralasertib (AZD6738) in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| LoVo | Colorectal Cancer | Wild-Type | 0.52 | [8] |

| NCI-H1373 | Lung Cancer | Mutant | 5.32 | [8] |

| A549 | Lung Cancer | Wild-Type | Not specified | [8] |

| Cal27 | Head and Neck Cancer | Mutant | Not specified | [8] |

| FaDu | Head and Neck Cancer | Mutant | Not specified | [8] |

| HCT116 | Colorectal Cancer | Wild-Type | >1 | [5] |

| HT29 | Colorectal Cancer | Mutant | >1 | [5] |

| SNU478 | Biliary Tract Cancer | Mutant | Not specified | [3] |

| SNU869 | Biliary Tract Cancer | Mutant | Not specified | [3] |

Table 2: IC50 Values of Berzosertib (VE-822) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT29 | Colorectal Cancer | 0.019 (cellular ATR inhibition) | [7] |

| PSN-1 | Pancreatic Cancer | Not specified | [7] |

| MiaPaCa-2 | Pancreatic Cancer | Not specified | [7] |

| Caco-2/5-FU | 5-FU Resistant Colorectal Cancer | Decreased 5-FU IC50 | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is used to assess the effect of an ATR inhibitor on cell proliferation and to determine its IC50 value.

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period (typically 1,000-10,000 cells/well). Allow cells to adhere overnight.[10]

-

Drug Treatment: Prepare serial dilutions of the ATR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.[8][10]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[10]

-

Absorbance Reading: Measure the absorbance at 490 nm or 550 nm using a microplate reader.[8][10]

-

IC50 Calculation: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[11]

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Treat cells with the ATR inhibitor at the desired concentration and for the specified duration. Include appropriate controls.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[8][12]

-

Staining: Wash the fixed cells with PBS. Resuspend the cells in a staining buffer containing a DNA dye such as Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[8][12]

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[12]

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the DNA dye on a linear scale.[12]

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for CHK1 Phosphorylation

This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, CHK1, at Ser345.

-

Cell Lysis: After treatment with the ATR inhibitor and/or a DNA damaging agent, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (Ser345) and total CHK1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize the phosphorylated CHK1 signal to the total CHK1 and loading control signals.[13]

Visualizations

ATR Signaling Pathway in G2/M Checkpoint Arrest

References

- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]

- 4. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AZD6738 [openinnovation.astrazeneca.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Ataxia telangiectasia and Rad3-related (ATR) inhibition by VE-822 potently reversed 5-flourouracil resistance in colorectal cancer cells through targeting DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Atr-IN-29 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-29 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). With an in-vitro IC50 of 1 nM against ATR kinase, this compound presents a powerful tool for investigating the role of the ATR signaling pathway in cancer biology and for the development of novel therapeutic strategies. This document provides detailed protocols for the application of this compound in various cell culture experiments to assess its biological effects.

Mechanism of Action

ATR is a serine/threonine-protein kinase that is activated in response to single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks. Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, this compound disrupts these critical cellular processes, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values after a 4-day incubation period are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 156.70 |

| HCC1806 | Breast Carcinoma | 38.81 |

| HCT116 | Colorectal Carcinoma | 22.48 |

| OVCAR-3 | Ovarian Adenocarcinoma | 181.60 |

| NCI-H460 | Large Cell Lung Cancer | 19.02 |

Data sourced from patent WO2022135560A1.

Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway and the point of inhibition by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

General Handling and Storage

-

Formulation: this compound is typically supplied as a solid. Prepare a stock solution in an appropriate solvent, such as DMSO, at a concentration of 10-50 mM.

-

Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the IC50 of this compound in a 96-well format.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium).

-

Incubate the plate for the desired treatment duration (e.g., 72-96 hours).

-

Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is to assess the effect of this compound on the phosphorylation of ATR targets, such as Chk1.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1, anti-Chk1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

PBS

-

70% ethanol (ice-cold)

-

PI/RNase staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound or vehicle control for the desired duration.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI/RNase staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. A Safety Data Sheet (SDS) for a similar compound, ATR-IN-11, indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific applications. Always follow good laboratory practices and consult the relevant safety data sheets before use.

Application Notes and Protocols for ATR Inhibitors in BRCA-Mutant Cells

Disclaimer: The compound "Atr-IN-29" is not a recognized designation in the peer-reviewed scientific literature. Therefore, these application notes and protocols are based on the well-characterized effects of other potent and selective ATR inhibitors and provide a general framework for inducing synthetic lethality in BRCA-mutant cells. Researchers should validate these protocols for their specific ATR inhibitor of interest.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in stabilizing replication forks and activating cell cycle checkpoints in response to single-stranded DNA (ssDNA) breaks. In cells with deficient Homologous Recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the reliance on the ATR-mediated checkpoint is heightened. Inhibition of ATR in these HR-deficient cells leads to a state of synthetic lethality, where the combined loss of both DNA repair pathways results in catastrophic DNA damage and subsequent cell death. This makes ATR inhibitors a promising therapeutic strategy for cancers harboring BRCA mutations.

Mechanism of Action

In BRCA-mutant cells, the primary pathway for repairing DNA double-strand breaks (DSBs), homologous recombination, is compromised. These cells become heavily dependent on the ATR-Chk1 signaling pathway to arrest the cell cycle and allow for alternative, more error-prone repair mechanisms to attempt to fix the DNA damage.

ATR inhibitors competitively bind to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets, most notably Chk1. This abrogation of the G2/M checkpoint forces the BRCA-deficient cells to enter mitosis with under-replicated or damaged DNA, leading to mitotic catastrophe and apoptosis. Furthermore, ATR inhibition can exacerbate replication fork collapse, which in the absence of functional HR repair, cannot be properly resolved, further contributing to cell death.[1][2]

Quantitative Data Summary

The following tables summarize representative quantitative data for well-studied ATR inhibitors in relevant cancer cell lines. This data is intended to provide a comparative baseline for researchers working with novel ATR inhibitors.

Table 1: Single Agent IC50 Values of ATR Inhibitors in BRCA-Mutant and Wild-Type Cell Lines

| Cell Line | BRCA Status | ATR Inhibitor | IC50 (µM) | Reference |

| UWB1.289 | BRCA1-null | VE-821 | ~1.0 | [3] |

| UWB1.289 + BRCA1 | BRCA1-WT | VE-821 | >10 | [3] |

| COV362 | BRCA1-mutant | VE-821 | ~5.0 | [3] |

| V-C8 | BRCA2-mutant | NU6027 | ~6.7 | [2] |

| V-C8 + BRCA2 | BRCA2-WT | NU6027 | >10 | [2] |

Table 2: Synergistic Effects of ATR Inhibitors with PARP Inhibitors in BRCA-Proficient Cells

| Cell Line | ATR Inhibitor | PARP Inhibitor | Combination Effect | Reference |

| HeLa | VE-821 | Olaparib | Synergistic | [1] |

| A2780 | NU6027 | PF-01367338 | Synergistic | [2] |

| OVCAR-8 | VE-821 | Veliparib | Synergistic | [4] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of an ATR inhibitor on BRCA-mutant and wild-type cells.

Materials:

-

BRCA-mutant and isogenic BRCA-proficient cell lines

-

Complete cell culture medium

-

ATR inhibitor stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the ATR inhibitor in complete medium.

-

Remove the overnight medium from the cells and add 100 µL of the medium containing the ATR inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-